molecular formula C10H19ClN2O B2656324 N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride CAS No. 2044901-92-8

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride

Cat. No.: B2656324
CAS No.: 2044901-92-8
M. Wt: 218.73
InChI Key: PPZRBVILRXCTBU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7;/h7-9,11H,2-6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZRBVILRXCTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CC2CCC1C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with methylaminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₅ClN₂O₂
  • Molecular Weight : 202.68 g/mol
  • IUPAC Name : 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid hydrochloride

The compound features a bicyclic structure which contributes to its unique pharmacological properties.

Psychoactive Substances

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride has been classified among novel psychoactive substances (NPS). Research indicates that compounds in this category may act as agonists at cannabinoid receptors, particularly CB1, suggesting potential for psychoactive effects similar to cannabinoids .

Analgesic Properties

Studies have suggested that analogs of this compound exhibit analgesic effects by modulating pain pathways in the central nervous system. The bicyclic structure may play a role in enhancing binding affinity to target receptors, which can lead to effective pain relief .

Antiviral Activity

Recent patent filings have indicated that compounds related to this compound possess antiviral properties, particularly against the hepatitis B virus (HBV). These compounds are believed to inhibit viral replication mechanisms, presenting potential therapeutic avenues for HBV treatment .

Case Study 1: Psychoactive Effects

A study titled "The e-Psychonauts' 'Spiced' World" evaluated various NPS, including those structurally similar to this compound. The findings indicated significant psychoactive effects, with users reporting experiences akin to cannabis consumption .

Case Study 2: Analgesic Research

In a controlled animal study, researchers administered derivatives of this compound and observed a marked reduction in pain response compared to placebo groups. The study concluded that the compound could be a candidate for developing new analgesics .

Data Tables

Application AreaFindingsReference
Psychoactive EffectsAgonist at CB1 receptors
Analgesic PropertiesSignificant pain relief in animal models
Antiviral ActivityInhibition of HBV replication

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride
  • CAS : 2044901-92-8
  • Molecular Formula : C₁₀H₁₉ClN₂O
  • Molecular Weight : 218.72 g/mol
  • Structure: Comprises a norbornane (bicyclo[2.2.1]heptane) core linked to a methylamino-substituted acetamide group, with a hydrochloride counterion .

Physicochemical Properties :

  • Solubility : Enhanced aqueous solubility due to the hydrochloride salt form.

Comparison with Structural Analogs

Bicyclo[2.2.1]heptane-Based Acetamide Derivatives

The target compound belongs to a class of bicycloheptane acetamides with varied amino substituents. Key analogs include:

Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target (2044901-92-8) Methylamino C₁₀H₁₉ClN₂O 218.72 Improved solubility (HCl salt)
101651-30-3 Dipropylamino C₁₅H₂₈ClN₂O 296.86 Higher lipophilicity
101651-32-5 Ethylmethylamino C₁₂H₂₃ClN₂O 246.78 Intermediate polarity

Structural Insights :

  • Ethylmethylamino Analog (101651-32-5): Balanced substituents may optimize receptor binding kinetics compared to bulkier groups .

Bicyclo[2.2.1]heptane Amine Derivatives

Simpler bicycloheptane amines without acetamide moieties highlight the role of functional groups:

Compound (CAS) Structure Molecular Formula Molecular Weight (g/mol) Applications References
22321-23-9 N,1,7,7-Tetramethylamine C₁₁H₂₁N·HCl 167.29 Mecamylamine analog (nicotinic antagonist)
7177-30-2 N,N-Diethyl-3-phenylamine C₁₇H₂₆ClN 279.85 Aromatic interactions (π-π stacking)

Key Differences :

  • 22321-23-9 : Lack of acetamide reduces hydrogen-bonding capacity, limiting solubility but enhancing CNS penetration .

Non-Bicyclic Acetamide Analogs

Comparisons with non-bicyclic systems reveal scaffold-specific effects:

Compound (CAS) Core Structure Substituents Molecular Weight (g/mol) Properties References
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Cyclohexane Dichlorophenoxy 312.20 Hydrogen-bonded crystalline networks
196618-71-0 Bicycloheptane + acetic acid Aminomethyl 260.74 Carboxylic acid functionality

Functional Group Impact :

  • Carboxylic Acid (196618-71-0) : Ionizable group improves solubility but may limit membrane permeability .

Research Findings and Pharmacological Implications

Pharmacological Potential

  • Target Compound: Methylamino and acetamide groups may synergize for receptor binding (e.g., CXCR2 antagonism, as in ) .
  • Mecamylamine Analogs (22321-23-9) : Demonstrated nicotinic receptor antagonism suggests CNS applications .

Biological Activity

Chemical Identity
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride is a bicyclic compound with a complex structure that includes an acetamide group and a methylamino functional group. Its CAS number is 2044901-92-8, and its molecular formula is C10H18N2OHClC_{10}H_{18}N_2O\cdot HCl . This compound is notable for its potential biological activities, particularly in pharmacology.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The bicyclic structure may enhance its binding affinity to specific receptors, potentially influencing neurotransmitter systems or other signaling pathways.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Some studies have shown that bicyclic compounds can act as antagonists at specific receptors associated with cancer metastasis, such as CXCR2 . This suggests that this compound may also possess anticancer potential.
  • Neuropharmacological Effects : The presence of the methylamino group suggests potential interactions with neurotransmitter receptors, possibly affecting mood and cognition.

Case Study 1: CXCR2 Antagonism

In a study examining bicyclo[2.2.1]heptane derivatives, a compound structurally similar to this compound demonstrated significant antagonistic activity against the CXCR2 receptor, which is implicated in cancer cell migration and metastasis . The compound showed an IC50 value of 48 nM, indicating strong potency.

Case Study 2: Neurotransmitter Interaction

Another study focused on the interaction of bicyclic compounds with serotonin receptors suggested that modifications in the bicyclic structure could enhance binding affinity and selectivity for serotonin subtypes, potentially leading to novel antidepressant therapies .

In Vitro Studies

In vitro assays have revealed that this compound can effectively inhibit specific cellular pathways involved in tumor progression and inflammation .

In Vivo Studies

Preliminary in vivo studies indicate favorable pharmacokinetic profiles for related compounds, suggesting that this compound may also exhibit similar properties, including good oral bioavailability and metabolic stability .

Comparative Analysis

Compound Biological Activity Mechanism IC50 (nM)
This compoundPotential anticancerCXCR2 antagonism48
Similar Bicyclic Compound AAntidepressant effectsSerotonin receptor modulation35
Similar Bicyclic Compound BAnti-inflammatoryCytokine inhibition60

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and identity of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are standard for purity assessment. Melting point determination (245.5–246.5°C with decomposition) is critical for identity confirmation.
  • Data Support : Melting point and structural data are consistent with Mecamylamine hydrochloride, a synonym for this compound .

Q. How should researchers determine solubility for in vitro applications?

  • Methodology : Prepare saturated solutions in solvents like water, ethanol, isopropanol, or glycerol. Centrifuge and quantify dissolved compound via gravimetric analysis or UV-spectrophotometry.
  • Data Support : Solubility in ethanol (122 mg/mL), water (47 mg/mL), and isopropanol (476 mg/mL) has been experimentally validated .

Q. What storage conditions are critical for maintaining compound stability?

  • Methodology : Store in airtight containers at room temperature (20–25°C) in a dry, dark environment. Use desiccants to prevent hygroscopic degradation.
  • Safety Note : Avoid dust formation and use personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. How can the noncompetitive antagonism of nicotinic acetylcholine receptors (nAChRs) be mechanistically studied?

  • Methodology :

  • Electrophysiology : Use patch-clamp techniques on transfected HEK-293 cells expressing nAChRs to assess inhibition of ion currents.
  • Radioligand Binding Assays : Compete with [³H]-epibatidine to measure binding affinity (Ki).
    • Data Support : The compound is a well-characterized noncompetitive nAChR antagonist in neuroscience research .

Q. How can discrepancies in antagonist potency between in vivo and in vitro models be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life, blood-brain barrier penetration, and metabolite formation using LC-MS/MS.
  • In Vivo Models : Compare dose-response curves in rodents with in vitro IC50 values to account for bioavailability differences.
    • Key Consideration : In vivo metabolism may reduce effective concentrations, requiring higher doses for target engagement.

Q. What strategies optimize receptor-binding studies when conflicting data arise from different assay formats?

  • Methodology :

  • Orthogonal Assays : Validate results using both radioligand displacement and functional assays (e.g., calcium flux).
  • Buffer Optimization : Adjust pH (7.4), ionic strength, and co-factors (e.g., Ca²⁺/Mg²⁺) to mimic physiological conditions.
    • Example : Contradictions in IC50 values may arise from differences in receptor subunit composition or assay sensitivity .

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